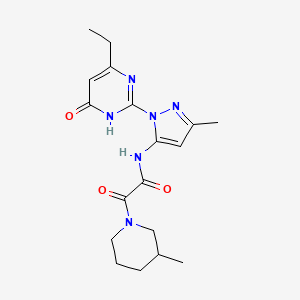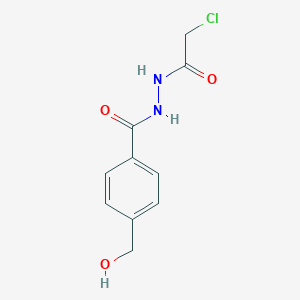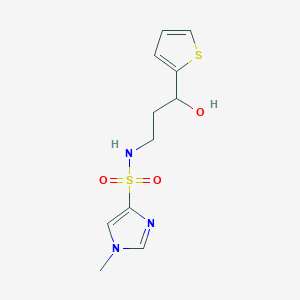![molecular formula C24H21NO4 B2521068 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide CAS No. 923132-06-3](/img/structure/B2521068.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a chromenone core, a furan ring, and a tert-butylphenyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This enzyme plays a crucial role in the life cycle of the SARS-CoV, making it an attractive target for therapeutic intervention.
Mode of Action
Unlike many reported coronavirus 3CL protease inhibitors that act via covalent modification of the enzyme, this compound is a noncovalent inhibitor . It interacts with the enzyme’s binding pockets (S1’, S1, and S2), inhibiting its activity and thus preventing the virus from replicating .
Biochemical Pathways
The inhibition of the SARS-CoV 3CL protease disrupts the viral life cycle. The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, the compound prevents the production of functional viral proteins, thereby stopping the virus from replicating .
Result of Action
The result of the compound’s action is the inhibition of SARS-CoV replication . By blocking the activity of the 3CL protease, the compound prevents the virus from producing the proteins it needs to replicate. This could potentially stop the spread of the virus in the host organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Ugi reaction, a multicomponent reaction that allows for the rapid assembly of complex molecules. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Ugi reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The furan ring and tert-butylphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against viral proteases.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide: Contains a chlorobenzamide group instead of a furan ring.
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is unique due to its specific combination of a chromenone core, a furan ring, and a tert-butylphenyl group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDXQCMGCAOTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
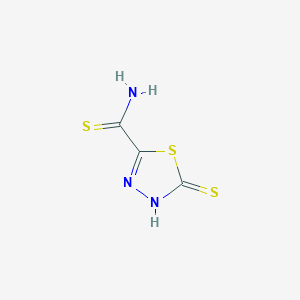
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)
![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2520989.png)

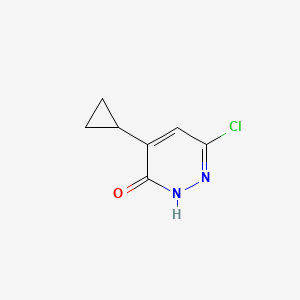
![2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid](/img/structure/B2520993.png)
![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)
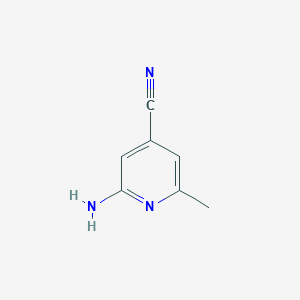
![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)
